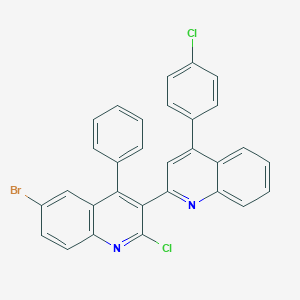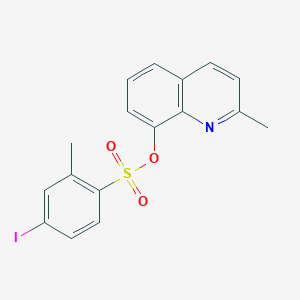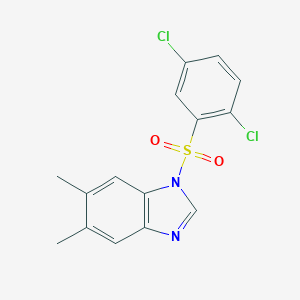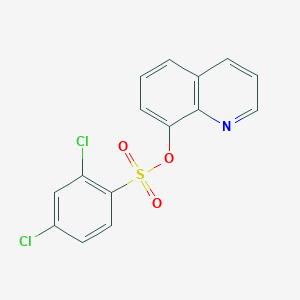![molecular formula C28H33N3O5S2 B406771 N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B406771.png)
N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-ethoxyphenylamine and 4-(2-methoxyphenyl)piperazine, followed by their coupling through a series of reactions involving sulfonation and amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.
Material Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of sulfonamides with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: This compound shares structural similarities and may exhibit similar biological activities.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are structurally related and have been studied for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C28H33N3O5S2 |
|---|---|
Poids moléculaire |
555.7g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C28H33N3O5S2/c1-4-36-23-11-9-22(10-12-23)31(38(33,34)25-15-13-24(37-3)14-16-25)21-28(32)30-19-17-29(18-20-30)26-7-5-6-8-27(26)35-2/h5-16H,4,17-21H2,1-3H3 |
Clé InChI |
MGRPDJXZZFDPCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)SC |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(3-chlorophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406688.png)
![3-amino-1-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B406691.png)
![4,6-Diphenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B406692.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B406693.png)
![2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B406696.png)
![2'-(4-Morpholinyl)-2,3'-bis[6-bromo-4-phenylquinoline]](/img/structure/B406697.png)


![Ethyl 2-({[3-amino-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B406701.png)


![ethyl 1-[(2-phenylacetyl)amino]spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate](/img/structure/B406708.png)

![2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B406711.png)
